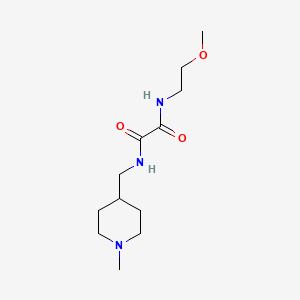
N1-(2-methoxyethyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-methoxyethyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, also known as MEOP or TRO19622, is a novel compound that has gained attention in the scientific community for its potential therapeutic properties. This compound belongs to the family of oxalamides, which are known for their diverse biological activities. MEOP has been found to exhibit promising effects in various research studies, making it a subject of interest for further investigation.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of N1-(2-methoxyethyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide and similar compounds involves novel synthetic approaches, including acid-catalyzed rearrangements and one-pot methods. These techniques are significant for producing both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Chemical Characterization : Compounds with structures related to N1-(2-methoxyethyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide have been characterized using various spectroscopic techniques, including IR, 1H NMR, and mass spectroscopy. This characterization is crucial for understanding their chemical properties and potential applications (Harini et al., 2014).
Biological and Pharmacological Research
Receptor Binding Studies : Related compounds have been studied for their receptor binding properties, particularly focusing on interactions with specific receptors such as orexin-1 receptors. These studies are important for understanding the pharmacological potential of these compounds (Bonaventure et al., 2015).
Antagonistic Properties : Compounds structurally similar to N1-(2-methoxyethyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide have been evaluated for their antagonistic properties, particularly as selective orexin-1 receptor antagonists. This research is vital for developing new treatments for disorders related to stress or hyperarousal states (Piccoli et al., 2012).
Chemical Applications
- Catalysis : Research has also explored the use of related oxalamide compounds in catalytic processes, such as copper-catalyzed coupling reactions. These studies highlight the potential utility of these compounds in synthetic chemistry (Chen et al., 2023).
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-N'-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-15-6-3-10(4-7-15)9-14-12(17)11(16)13-5-8-18-2/h10H,3-9H2,1-2H3,(H,13,16)(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVQFGJTQVMBCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyethyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[(Z)-3-oxo-1-pyridin-4-ylprop-1-enyl] oxalate](/img/structure/B2365649.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2365652.png)
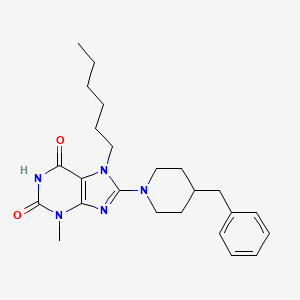
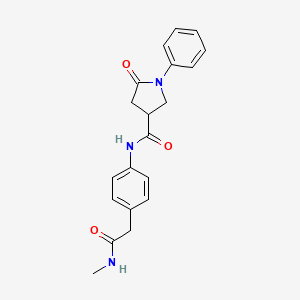
![3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B2365655.png)
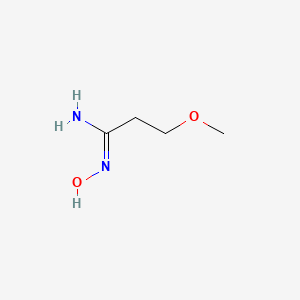
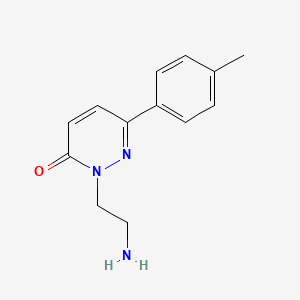
![N-(2,3-dihydro-1H-inden-5-yl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2365658.png)
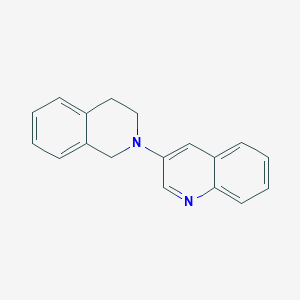
![1-(3-chlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2365661.png)
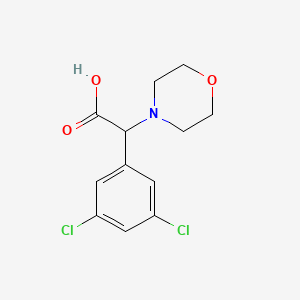
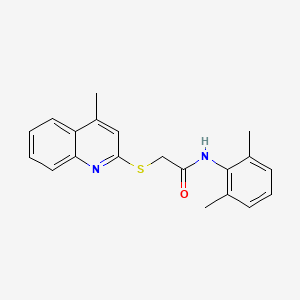
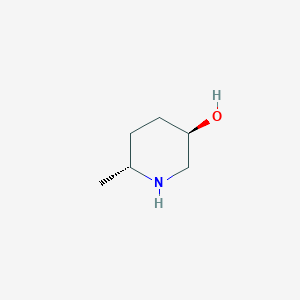
![(Z)-3-(((2,4-difluorophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2365668.png)